4-Cyclopropyl-2-fluorobenzenesulfonyl chloride
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Overview
Description
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C9H8ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride typically involves the chlorination of 4-cyclopropyl-2-fluorobenzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonyl chloride group makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Due to the deactivating nature of the sulfonyl chloride group, these reactions require strong electrophiles and harsh conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar structure but lacks the cyclopropyl group.
4-Chloro-2-fluorobenzenesulfonyl Chloride: Contains a chlorine atom instead of a cyclopropyl group.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. This structural feature distinguishes it from other similar compounds and enhances its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
4-cyclopropyl-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2S/c10-14(12,13)9-4-3-7(5-8(9)11)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYTFLCBIPQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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